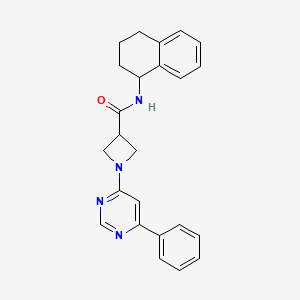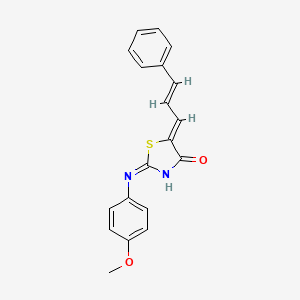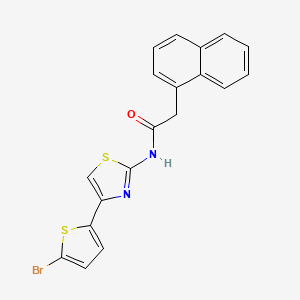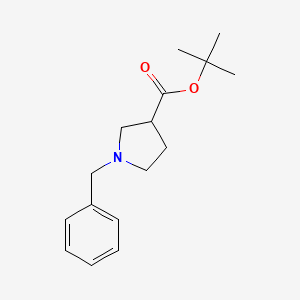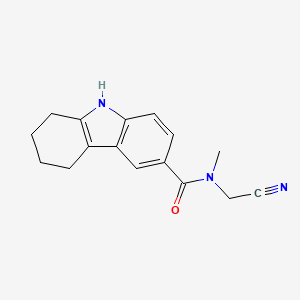
N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, also known as CTMTC, is a synthetic compound that belongs to the class of carbazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has also been shown to activate the JNK pathway, which leads to the activation of caspase-3 and caspase-9, resulting in apoptosis. N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of amyloid-beta plaques in the brain, protection of dopaminergic neurons from oxidative stress, and improvement of cognitive and motor function. N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is its high purity, which makes it suitable for use in various lab experiments. N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is its low solubility, which can make it difficult to administer in vivo. N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide also has a relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide. One direction is to investigate the potential therapeutic applications of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Another direction is to develop more potent analogs of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide with improved solubility and longer half-life. Additionally, the mechanism of action of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide needs to be further elucidated to better understand its therapeutic potential. Finally, the safety and toxicity of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide need to be thoroughly evaluated to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with cyanomethyl chloride and N-methylmorpholine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is typically around 50-60%, and the purity is greater than 98%.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. In Alzheimer's disease research, N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to improve cognitive function and reduce amyloid-beta plaques in the brain. In Parkinson's disease research, N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19(9-8-17)16(20)11-6-7-15-13(10-11)12-4-2-3-5-14(12)18-15/h6-7,10,18H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZKGIPRYDTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)
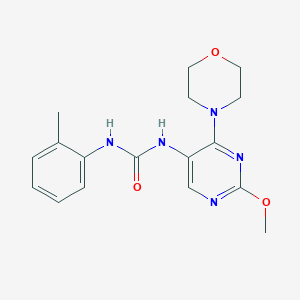
![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)
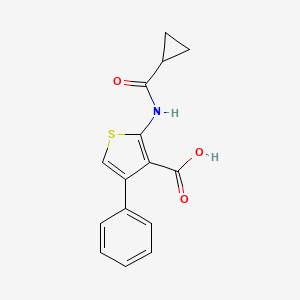
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
